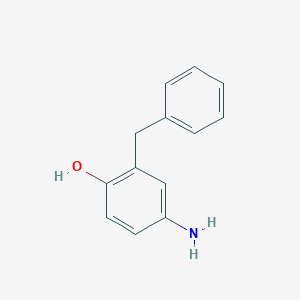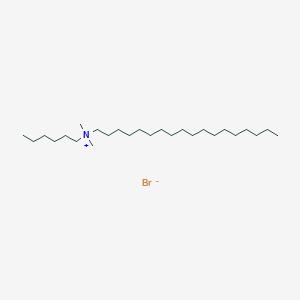
N-Hexyl-N,N-dimethyloctadecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-N,N-dimethyloctadecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N,N-dimethyloctadecan-1-aminium bromide typically involves the quaternization of N,N-dimethyloctadecan-1-amine with hexyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N,N-dimethyloctadecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions with other anionic species.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions. The reaction conditions often include mild temperatures and aqueous or organic solvents.
Ion-Exchange Reactions: These reactions are carried out in aqueous solutions where the compound exchanges its bromide ion with other anions like chloride or sulfate.
Major Products
The major products of these reactions depend on the nucleophile or anion involved. For example, reacting with hydroxide ions would produce N-Hexyl-N,N-dimethyloctadecan-1-aminium hydroxide.
Scientific Research Applications
N-Hexyl-N,N-dimethyloctadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: The compound is employed in cell membrane studies due to its surfactant properties, which help in lysing cells and extracting membrane proteins.
Industry: The compound is used in the formulation of detergents, disinfectants, and emulsifiers due to its ability to reduce surface tension and stabilize emulsions
Mechanism of Action
The mechanism of action of N-Hexyl-N,N-dimethyloctadecan-1-aminium bromide involves its interaction with lipid bilayers and proteins. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound can penetrate and disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyloctadecan-1-aminium chloride
- N,N-Dimethyldodecan-1-aminium bromide
- Di-n-decyl dimethylammonium bromide
Uniqueness
N-Hexyl-N,N-dimethyloctadecan-1-aminium bromide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and phase-transfer catalyst compared to other quaternary ammonium compounds with shorter or longer alkyl chains .
Properties
CAS No. |
111455-11-9 |
|---|---|
Molecular Formula |
C26H56BrN |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
hexyl-dimethyl-octadecylazanium;bromide |
InChI |
InChI=1S/C26H56N.BrH/c1-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-24-26-27(3,4)25-23-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
JMOHOKOBCHYTFE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


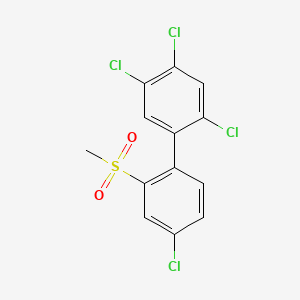


![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
![5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14321629.png)
![N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide](/img/structure/B14321630.png)
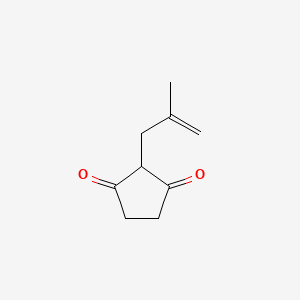
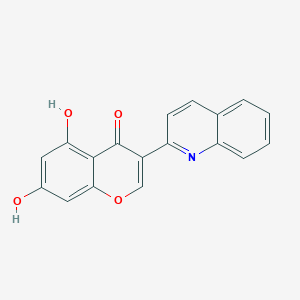
![Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-](/img/structure/B14321668.png)
![N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide](/img/structure/B14321669.png)


